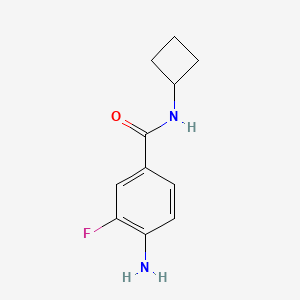
4-amino-N-cyclobutyl-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-cyclobutyl-3-fluorobenzamide is an organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with an amino group, a cyclobutyl group, and a fluorine atom, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclobutyl-3-fluorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability . These processes often utilize microreactor systems to optimize reaction conditions and monitor kinetics parameters, including reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-cyclobutyl-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination and various organometallic reagents for cross-coupling reactions . Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while substitution reactions may produce various substituted benzamides.
Applications De Recherche Scientifique
4-amino-N-cyclobutyl-3-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antiviral or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-amino-N-cyclobutyl-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-amino-N-cyclobutyl-3-fluorobenzamide can be compared with other similar compounds, such as:
3-Amino-4-fluorobenzamide: Similar in structure but lacks the cyclobutyl group, which may affect its chemical properties and biological activities.
N-(3-Amino-4-methylphenyl)benzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13FN2O |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
4-amino-N-cyclobutyl-3-fluorobenzamide |
InChI |
InChI=1S/C11H13FN2O/c12-9-6-7(4-5-10(9)13)11(15)14-8-2-1-3-8/h4-6,8H,1-3,13H2,(H,14,15) |
Clé InChI |
AYXDAVCCXQWACV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC(=O)C2=CC(=C(C=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


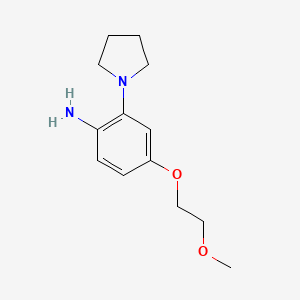

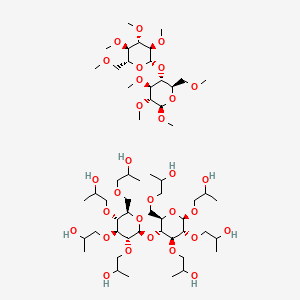

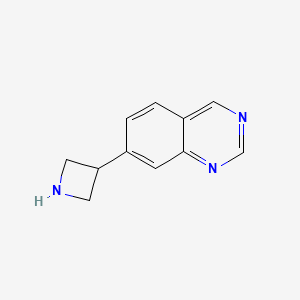
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)

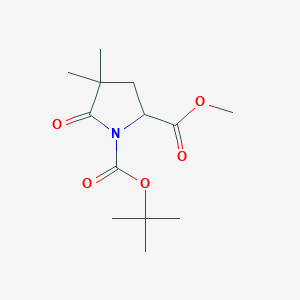
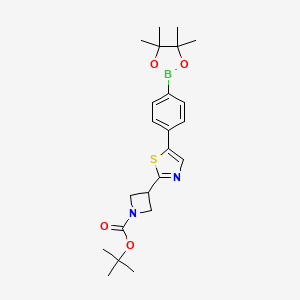



![(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)
![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
